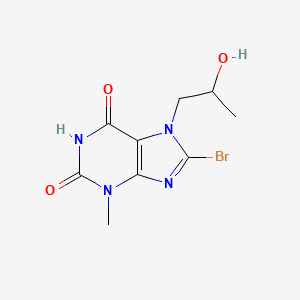

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A preparative synthetic method was developed to create previously undescribed 8-bromo-7-(2-hydroxy-3-(4-tert-butyl)phenoxypropyl)-3-methylxanthine derivatives. The reaction involved the condensation of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1, resulting in the formation of the target compound (Scheme 1). Further modifications were achieved by introducing various substituents at the 8-position of the xanthine ring .

Molecular Structure Analysis

The molecular formula of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is C10H13BrN4O3 . The presence of the bromine atom allows for extensive modification of the xanthine structure, making it a versatile scaffold for further functionalization .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyranobenzopyranopyridines and Benzodipyran Derivatives : This study outlines the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to yield 8-bromo derivatives, which upon cyclization lead to various benzodipyran derivatives. These compounds find applications in the development of novel chemical entities with potential biological activities (Hishmat et al., 1986).

Reactivity of 6-Halopurine Analogs with Glutathione : This study reports on the enzymatic reactivity of 6-bromo-7-[(11)C]methylpurine with glutathione via glutathione S-transferases, leading to its conversion into a substrate for multidrug resistance-associated protein 1 (MRP1). This reaction is crucial for assessing MRP1 function in various species, highlighting the compound's utility in biomedical research (Okamura et al., 2009).

Simple Preparation of 7-Alkylamino-2-Methylquinoline-5,8-Diones : Research into the nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines to produce 7-alkylamino compounds demonstrates the compound's versatility in synthesizing quinoline derivatives, which are of interest in developing therapeutic agents (Choi & Chi, 2004).

Biological Applications

Antimicrobial Activity : A study on the synthesis of novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, showed significant in vitro inhibitory activities against a broad spectrum of fungi. This suggests potential applications of brominated compounds in developing new antimicrobial agents (Cvetković et al., 2019).

DNA Repair Mechanisms : The repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase involves 8-hydroxyguanine removal, indicating the compound's relevance in understanding and potentially influencing DNA repair mechanisms in human cells (Bessho et al., 1993).

Mechanism of Action

Target of Action

It is known that xanthine derivatives, which this compound is a part of, are biologically active and have been used in medical practice .

Mode of Action

It is known that xanthine derivatives interact with their targets to exert their effects .

Biochemical Pathways

Xanthine derivatives are known to be involved in various biochemical processes .

Result of Action

It is known that xanthine derivatives have various pharmacological activities .

Properties

IUPAC Name |

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFANUHPNPBGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2920094.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2920095.png)

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2920102.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

![6-tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2920108.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)